- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,
Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)
2,5-Thiophenedicarboxaldehyde structure
Product Name:2,5-Thiophenedicarboxaldehyde
CAS-Nr.:932-95-6
MF:C6H4O2S
MW:140.159760475159
MDL:MFCD00216592
CID:40316
PubChem ID:24866898
Update Time:2024-10-26
2,5-Thiophenedicarboxaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 2,5-diformylthiophene
- Thiophene-2,5-dicarboxaldehyde
- 2,5-Thienodicarboxaldehyde
- 2,5-Thiophenedial
- 2,5-Thiophenedicarbaldehyde
- Thiophene-2,5-dialdehyde
- OTMRXENQDSQACG-UHFFFAOYSA-N
- 2,5-Diformylthiophen
- BIDD:GT0835
- 2,5-thiophene dicarboxaldehyde
- BCP27894
- 3546AF
- STL324623
- SBB000080
- FCH1114698
- 2,5-THIOPHENENEDICARBOXALDEHYDE
- OR
- A844510
- SCHEMBL178830
- EN300-624191
- FT-0600251
- 932-95-6
- AM20080613
- AS-38473
- 2,5-Thiophenedicarboxaldehyde, 99%
- CHEMBL2229528
- MFCD00216592
- AKOS015855708
- DTXSID50343151
- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
- AC-5193
- CS-W016463
- DB-005145
- XH0625
-
- MDL: MFCD00216592
- Inchi: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
- InChI-Schlüssel: OTMRXENQDSQACG-UHFFFAOYSA-N
- Lächelt: O=CC1=CC=C(C=O)S1
Berechnete Eigenschaften
- Genaue Masse: 139.99300
- Monoisotopenmasse: 139.993
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 2
- Komplexität: 110
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 62.4
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 1.2
Experimentelle Eigenschaften
- Farbe/Form: Yellow to Brown Solid
- Dichte: 1.327 (estimate)
- Schmelzpunkt: 115-117 °C (lit.)
- Siedepunkt: 226.66°C (rough estimate)
- Flammpunkt: 136.5°C
- Brechungsindex: 1.5300 (estimate)
- PSA: 62.38000
- LogP: 1.37310
- Löslichkeit: Nicht bestimmt
- FEMA: 3184
2,5-Thiophenedicarboxaldehyde Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:2-8 °C
2,5-Thiophenedicarboxaldehyde Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
2,5-Thiophenedicarboxaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004603-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 5g |
$225.42 | 2023-08-31 | |
| Alichem | A169004603-10g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 10g |
$340.93 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122401-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥416.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122401-5g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 5g |
¥1116.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 95% | 5g |
¥601.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-1g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 1g |
¥336.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-250mg |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 250mg |
¥136.0 | 2021-09-03 | ||
| Chemenu | CM199924-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 25g |
$423 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888374-5g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 97% | 5g |
1,996.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 429880-1G |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 1g |
¥939.08 | 2023-12-06 |
2,5-Thiophenedicarboxaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
- Preparation of 2,5-thiophenedicarboxaldehyde, Bulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling Properties, Journal of Organic Chemistry, 2015, 80(19), 9401-9409
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switches, Advanced Materials (Weinheim, 2019, 31(10),
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives, Macromolecules (Washington, 2021, 54(17), 8173-8181
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
Referenz
- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applications, Journal of Luminescence, 2015, 166, 22-39
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C
Referenz
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex, Catalysts, 2021, 11(10),
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
Referenz
- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips, Tetrahedron Letters, 2013, 54(22), 2795-2798
Herstellungsverfahren 9
Herstellungsverfahren 10
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
Referenz
- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane
Referenz
- Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings, Journal of the American Chemical Society, 1995, 117(9), 2467-78
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block, Organic Letters, 2021, 23(9), 3481-3485
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
Referenz
- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referenz
- Single- and two-photon excited fluorescence of a new thiophene derivative, Jinan Daxue Xuebao, 2004, 18(4), 350-352
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
Referenz
- Linear and nonlinear luminescence properties of thiophene based materials, Journal of the Serbian Chemical Society, 2005, 70(2), 201-208
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt
Referenz
- Sulfur Containing Stable Unsubstituted Heptacene Analogs, Organic Letters, 2012, 14(1), 78-81
2,5-Thiophenedicarboxaldehyde Raw materials
- thiophene-2,5-diyldimethanol
- Thiophene, 2-bromo-5-(diethoxymethyl)-
- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-
- 2,5-Dibromothiophene
- 2-(2-Thienyl)-1,3-dioxolane
2,5-Thiophenedicarboxaldehyde Preparation Products
2,5-Thiophenedicarboxaldehyde Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde
Bestellnummer:sfd15918
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:37
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde
Bestellnummer:A844510
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:03
Preis ($):375.0
Email:sales@amadischem.com
2,5-Thiophenedicarboxaldehyde Verwandte Literatur
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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